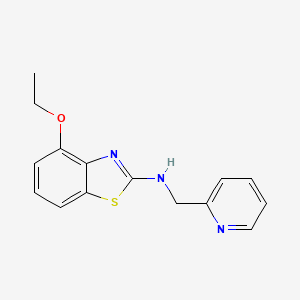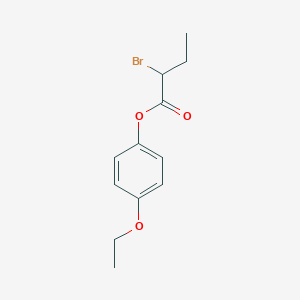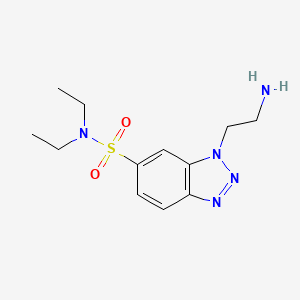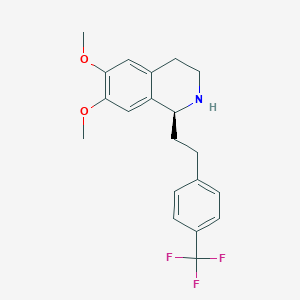
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
説明
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3OS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, and its derivatives are actively researched for their synthesis and biological activities. New derivatives of 2-amino-6-ethoxybenzothiazole have been synthesized and shown to enhance physical performance in animal models, indicating potential applications in developing drugs for physical performance enhancement (Tsoulova et al., 2015). Similarly, the synthesis and antimicrobial activities of new pyridine derivatives, including 2-[N-(substituted benzothiazolyl)amino]pyridines, have been explored, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity and Fluorescence Properties
Research into the anticancer activity and fluorescence properties of Co(II) complexes of similar benzothiazole derivatives has been conducted, providing insights into the potential therapeutic applications of these compounds (Vellaiswamy & Ramaswamy, 2017). Another study on Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, which share structural similarities with this compound, revealed their potential as anticancer compounds through detailed structural and activity analyses (Ghani & Mansour, 2011).
Sensor Applications
A ligand derived from similar structural frameworks has been utilized as a fluorescent sensor for dopamine, showcasing the versatility of benzothiazole derivatives in sensor technology and highlighting potential research pathways for this compound in detecting biologically relevant molecules (Khattar & Mathur, 2013).
生化学分析
Biochemical Properties
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound interacts with proteins involved in the regulation of gene expression, further influencing cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. This dual action makes it a potential candidate for anti-cancer therapies. Moreover, the compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For instance, it binds to the active sites of certain kinases, leading to their inhibition. This inhibition disrupts downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, with continued modulation of cell signaling pathways and gene expression observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. During phase I metabolism, enzymes such as cytochrome P450 oxidize the compound, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or sulfate during phase II metabolism, resulting in more water-soluble metabolites that can be excreted from the body. The interactions of this compound with metabolic enzymes can also affect metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria. The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications. For instance, the compound may undergo phosphorylation or acetylation, which can direct it to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, its localization to mitochondria can affect mitochondrial function and cellular energy metabolism .
特性
IUPAC Name |
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-19-12-7-5-8-13-14(12)18-15(20-13)17-10-11-6-3-4-9-16-11/h3-9H,2,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCBHUKGWXYIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)
![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)
amine](/img/structure/B1438524.png)
![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)


![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)





